Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 113589-26-7
VCID: VC2839436
InChI: InChI=1S/C7H7BrO3S/c1-3-4(8)5(9)6(12-3)7(10)11-2/h9H,1-2H3
SMILES: CC1=C(C(=C(S1)C(=O)OC)O)Br
Molecular Formula: C7H7BrO3S
Molecular Weight: 251.1 g/mol

Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate

CAS No.: 113589-26-7

Cat. No.: VC2839436

Molecular Formula: C7H7BrO3S

Molecular Weight: 251.1 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate - 113589-26-7

Specification

CAS No. 113589-26-7
Molecular Formula C7H7BrO3S
Molecular Weight 251.1 g/mol
IUPAC Name methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate
Standard InChI InChI=1S/C7H7BrO3S/c1-3-4(8)5(9)6(12-3)7(10)11-2/h9H,1-2H3
Standard InChI Key BHECESYNGLJWQG-UHFFFAOYSA-N
SMILES CC1=C(C(=C(S1)C(=O)OC)O)Br
Canonical SMILES CC1=C(C(=C(S1)C(=O)OC)O)Br

Introduction

Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its unique structure, which includes a bromine atom, a hydroxyl group, and a methyl substituent on the thiophene ring. The presence of these functional groups enhances its reactivity and potential applications in organic synthesis and medicinal chemistry.

Reactivity

The compound exhibits high reactivity due to the presence of both bromine and hydroxyl functional groups. It is soluble in polar solvents due to the carboxylate group, which enhances its ability to participate in various chemical reactions.

Synthesis

The synthesis typically involves two main steps: bromination followed by esterification. Industrial processes may utilize continuous flow reactors and automated systems to optimize yields and purity.

Chemical Reactions

Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate can undergo several chemical reactions, including:

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides.

  • Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

  • Reduction Reactions: The bromine atom can be removed through reduction reactions.

Biological Activity

While specific biological activities of methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate are not extensively documented, thiophene derivatives generally exhibit potential in medicinal chemistry due to their unique electronic properties and ability to interact with biological targets.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightBiological Activity
Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylateC₇H₇BrO₃S251.098 g/molPotential in medicinal chemistry
Methyl 4-bromo-3-hydroxythiophene-2-carboxylateC₆H₅BrO₃S237.07 g/molAntimicrobial and anti-inflammatory properties
Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylateC₆H₄Br₂O₃S315.97 g/molAntimicrobial and anticancer properties

Research Findings

Research on thiophene derivatives, including methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate, highlights their potential in organic synthesis and medicinal chemistry. The unique electronic properties and reactivity of these compounds make them valuable intermediates in the synthesis of complex molecules with potential biological activities.

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